molecular formula C24H21FN4O4S B11010417 methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11010417
M. Wt: 480.5 g/mol
InChI Key: IKAQAWSXKOLPBV-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and thiazole-containing molecules, such as:

Uniqueness

What sets methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that incorporates a quinazolinone moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections provide a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C22H22FN5O3\text{Molecular Formula }C_{22}H_{22}FN_5O_3
Molecular Weight 419.4g mol\text{Molecular Weight }419.4\,\text{g mol}

This structure includes a 6-fluoro group, which is known to enhance biological activity through improved interaction with biological targets.

While the complete mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and microbial resistance. The presence of the thiazole and quinazolinone rings is hypothesized to contribute to its activity by modulating enzyme functions and signaling pathways associated with cell growth and survival.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that compounds containing thiazole and quinazoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF7 (breast cancer)0.06
HT29 (colon cancer)0.1
NCI-H522 (lung cancer)0.25

These studies indicate that the compound may inhibit tumor growth by inducing apoptosis or inhibiting cell cycle progression.

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial strains, yielding promising results:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the thiazole framework and evaluated their anticancer activity against multiple cell lines. Among these, the derivative corresponding to this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazole derivatives. The study revealed that compounds with structural similarities to this compound demonstrated effective inhibition of Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Properties

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 2-[[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C24H21FN4O4S/c1-14-26-18-10-9-16(25)12-17(18)22(31)29(14)13-20(30)27-24-28-21(23(32)33-2)19(34-24)11-8-15-6-4-3-5-7-15/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,27,28,30)

InChI Key

IKAQAWSXKOLPBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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